N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-3-32-21-9-7-10-22-24(21)27-25(33-22)28(17-19-8-5-6-15-26-19)23(29)16-18-11-13-20(14-12-18)34(30,31)4-2/h5-15H,3-4,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFINXWTLIUWQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions. The resulting intermediate is then subjected to further reactions to introduce the ethylsulfonyl phenyl group and the pyridin-2-ylmethyl acetamide moiety. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a suitable base and solvent, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related acetamide derivatives and heterocyclic analogs documented in the literature. Below is a comparative analysis based on synthesis, substituent effects, and biological relevance:
Structural Analogues with Thiazole-Acetamide Cores
- 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b): Synthesized via coupling of 4-(ethylsulfonyl)benzoic acid with 2-amino-4-(pyridin-2-yl)thiazole, this compound shares the ethylsulfonylphenyl and pyridinyl-thiazole motifs. However, it lacks the ethoxybenzo[d]thiazole and N-pyridin-2-ylmethyl groups. Biological evaluations of such analogs often focus on kinase inhibition, with sulfonyl groups enhancing solubility and target binding .
- N-(4-Phenyl-2-thiazolyl)acetamide: A simpler analog lacking sulfonyl and pyridinylmethyl substituents. Its synthesis involves 2-amino-4-phenylthiazole and acetonitrile. This compound’s reduced complexity correlates with lower reported bioactivity compared to sulfonyl-containing derivatives .
Substituent Effects on Bioactivity
- Ethylsulfonyl vs. Methoxy Groups :
Compounds like 2-(4-methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide () exhibit methoxy groups instead of ethylsulfonyl. Methoxy substituents typically enhance lipophilicity but may reduce solubility and target engagement compared to sulfonyl groups, which improve polar interactions with enzymes or receptors . - Pyridinylmethyl vs. Piperidinyl Substituents: Derivatives such as 2-(4-hydroxypiperidin-1-yl)-N-(4-phenylthiazol-2-yl)-acetamide () incorporate piperidine rings.
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide is a complex compound with potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to benzothiazoles and sulfonamides. The compound's structure suggests potential interactions with bacterial enzymes, particularly dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. Inhibition of DHPS can lead to bacteriostatic effects, preventing bacterial cell division.
Antibacterial Testing Results
A study evaluated the antibacterial efficacy of similar compounds against various bacterial strains. The results are summarized in the table below:
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | S. aureus | |
| 5a | 8 | 8 |
| 4 | 7.5 | 8 |
| 2 | 7.5 | 6 |
| 1 | 7 | — |
These results indicate that compounds with similar scaffolds exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess significant antibacterial properties .
Anticancer Activity
Benzothiazole derivatives have been studied for their anticancer effects. Research has shown that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways.
Case Studies on Anticancer Activity
One study synthesized a series of thiazole-benzazole derivatives and evaluated their anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays and DNA synthesis analysis. The findings indicated that some derivatives showed significant inhibition of cell proliferation and induction of apoptosis .
Enzyme Inhibition
Molecular docking studies have suggested that this compound may effectively bind to target enzymes such as urease, which is implicated in various pathological conditions.
Interaction Studies
The compound's interaction with urease was evaluated through molecular docking simulations, revealing strong hydrogen bonding interactions that contribute to its inhibitory potential. Such interactions are critical for understanding how structural modifications can enhance biological efficacy .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselective N-alkylation of the thiazole and pyridine rings. Key signals:
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 494.1072) and fragmentation patterns .
- X-ray Crystallography : Resolves conformational flexibility of the pyridin-2-ylmethyl group, critical for docking studies .
How can researchers address discrepancies in cytotoxicity data between in vitro and cell-based assays?
Q. Advanced Research Focus
- Assay Variability : In vitro kinase assays (e.g., purified Src) may overestimate potency due to absence of cellular permeability barriers. Compare with cell-based assays (e.g., HEK293 transfection models) .
- Metabolic Stability : Ethylsulfonyl groups improve microsomal stability (t₁/₂ > 60 min in human liver microsomes), but efflux pumps (e.g., P-gp) may reduce intracellular concentrations. Use inhibitors like verapamil in cytotoxicity assays .
- Off-Target Effects : Screen against kinase panels (e.g., 400-kinase ProfilerPro) to identify cross-reactivity (e.g., Abl1 inhibition at >1 µM) .
What strategies enable the design of multitarget ligands using this compound as a scaffold?
Q. Advanced Research Focus
- Hybridization : Conjugate with known pharmacophores (e.g., 1,3,4-thiadiazole for antimicrobial activity) via click chemistry. Example: Cu(I)-catalyzed azide-alkyne cycloaddition to append triazole moieties .
- Fragment-Based Screening : Identify auxiliary binding motifs (e.g., 4-fluorophenyl for COX-2 inhibition) using SPR or thermal shift assays .
- Protein-Templated Synthesis : Optimize interactions with Alzheimer’s-related targets (e.g., acetylcholinesterase and β-secretase) by modifying the pyridine ring’s electron density .
What are the key challenges in achieving enantiomeric purity for analogs with chiral centers?
Q. Advanced Research Focus
- Chiral Resolution : Use preparative HPLC with amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers. Reported enantiomeric excess (ee) >98% for analogs with a 4-ethoxy group .
- Asymmetric Synthesis : Employ Evans oxazolidinones or Sharpless epoxidation to install stereocenters during thiazole ring formation. Yields drop by 15–20% compared to racemic routes .
How does the compound’s solubility profile affect formulation for in vivo studies?
Q. Basic Research Focus
- Solubility : Poor aqueous solubility (<10 µg/mL) due to hydrophobic benzo[d]thiazole and ethylsulfonyl groups. Use co-solvents (e.g., 10% DMSO in saline) or nanoemulsions for IP/IV administration .
- Prodrug Strategies : Introduce phosphate esters at the ethoxy group to enhance solubility. Hydrolyzes enzymatically in plasma to release active compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
